molecular formula C20H38Si2 B097202 Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane CAS No. 18724-34-0

Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane

Cat. No.: B097202
CAS No.: 18724-34-0
M. Wt: 334.7 g/mol
InChI Key: PJRAWOJXMGCQIL-UHFFFAOYSA-N
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Description

Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane is an organosilicon compound with the molecular formula C20H38Si2 It is characterized by the presence of a phenylene group linked to two methylene bridges, each of which is further connected to triethylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane typically involves the reaction of 1,4-bis(chloromethyl)benzene with triethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler silane compounds.

    Substitution: The triethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Simpler silane compounds.

    Substitution: Various substituted silane derivatives depending on the nucleophile used.

Scientific Research Applications

Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with other elements, leading to the formation of complex structures. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilane groups instead of triethylsilane.

    Silane, (1,4-phenylenebis(methylene))bis(trimethyl): Another variant with trimethylsilane groups.

Uniqueness

Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane is unique due to the presence of triethylsilane groups, which provide different steric and electronic properties compared to trimethylsilane groups. This uniqueness can influence its reactivity and applications, making it distinct from other similar compounds.

Properties

CAS No.

18724-34-0

Molecular Formula

C20H38Si2

Molecular Weight

334.7 g/mol

IUPAC Name

triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane

InChI

InChI=1S/C20H38Si2/c1-7-21(8-2,9-3)17-19-13-15-20(16-14-19)18-22(10-4,11-5)12-6/h13-16H,7-12,17-18H2,1-6H3

InChI Key

PJRAWOJXMGCQIL-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)CC1=CC=C(C=C1)C[Si](CC)(CC)CC

Canonical SMILES

CC[Si](CC)(CC)CC1=CC=C(C=C1)C[Si](CC)(CC)CC

18724-34-0

Synonyms

Silane,[1,4-phenylenebis(methylene)bis]triethyl-

Origin of Product

United States

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